molecular formula C22H20N4O3S3 B2834666 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361172-88-5

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2834666
M. Wt: 484.61
InChI Key: VAACVOATMHOHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. BPTB belongs to the class of small molecule inhibitors that target protein-protein interactions, which are crucial for the normal functioning of cells. In

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the antimicrobial efficacy of compounds related to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide. For instance, Anuse et al. (2019) synthesized and evaluated the antimicrobial activity of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. These compounds showed good to moderate activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents Anuse et al., 2019.

Anti-Arrhythmic Activity

In a different study, Abdel-Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole derivatives and evaluated them for anti-arrhythmic activity. Some of these synthesized compounds demonstrated significant anti-arrhythmic effects, showcasing the therapeutic potential of such compounds in the treatment of arrhythmias Abdel-Aziz et al., 2009.

Potential Antipsychotic Agents

Another avenue of research has focused on the evaluation of heterocyclic carboxamides as potential antipsychotic agents. Norman et al. (1996) prepared and evaluated heterocyclic analogues for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, in addition to in vivo ability to antagonize the apomorphine-induced climbing response in mice, indicative of antipsychotic activity. Their study identified several compounds with potent in vivo activities that could serve as potential antipsychotic agents Norman et al., 1996.

Safety And Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. For example, it could be toxic if ingested, cause irritation if it comes into contact with the skin or eyes, or be hazardous if inhaled1.


Future Directions

Future research on this compound could involve studying its synthesis, investigating its properties, and exploring its potential uses. For example, it could be studied for its potential use as a pharmaceutical or as a building block in the synthesis of other compounds12.


properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c27-20(15-8-10-16(11-9-15)32(28,29)26-12-4-1-5-13-26)25-22-24-18(14-30-22)21-23-17-6-2-3-7-19(17)31-21/h2-3,6-11,14H,1,4-5,12-13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAACVOATMHOHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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